2,3-Dimethyl-5-nitrophenol
Description
2,3-Dimethyl-5-nitrophenol is a nitrophenol derivative featuring a nitro group (-NO₂) at the 5-position and methyl (-CH₃) substituents at the 2- and 3-positions on the aromatic ring. The nitro group confers strong electron-withdrawing effects, influencing acidity and reactivity, while the methyl groups introduce steric hindrance and moderate electron-donating effects, which may alter solubility and thermal stability compared to simpler nitrophenols like 4-nitrophenol .
Properties
CAS No. |
112071-38-2 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2,3-dimethyl-5-nitrophenol |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,10H,1-2H3 |
InChI Key |
GQVYCDUMNSPVOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1C)O)[N+](=O)[O-] |
Synonyms |
2,3-Xylenol, 5-nitro- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Nitrophenol (CAS RN: 49131-34)
- Structure : Nitro group at the para position.
- Properties: Higher acidity (pKa ~7.1) due to resonance stabilization of the deprotonated phenoxide ion. Sodium salt (4-Nitrophenol sodium salt dihydrate) exhibits a melting point >300°C, indicating high thermal stability .
- Key Differences: Lacking methyl groups, 4-nitrophenol has lower steric hindrance and higher solubility in polar solvents compared to dimethyl-substituted analogs.
2-Nitrophenol Methyl Ether (2-Nitroanisole)
- Structure : Methoxy (-OCH₃) group replaces the hydroxyl (-OH) at the ortho position.
- Properties : Reduced acidity (pKa ~10–11) due to weaker electron withdrawal from the methoxy group. The methyl ether group enhances lipophilicity, making it more soluble in organic solvents .
- Key Differences : The absence of methyl substituents and the presence of an ether linkage distinguish its reactivity and applications (e.g., as a synthetic intermediate).
1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylic Acid Derivatives
- Structure : Nitrophenyl and dimethyl groups on a dihydropyridine ring (e.g., lercanidipine analogs) .
- Properties : These compounds exhibit reduced nitro group reactivity due to conjugation with the pyridine ring, enhancing stability under physiological conditions.
- Key Differences: The heterocyclic framework and ester functionalities differentiate their pharmacological activity from simple nitrophenols.
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Acidity (pKa) | Key Applications |
|---|---|---|---|---|---|
| 2,3-Dimethyl-5-nitrophenol* | ~181.16 | 2-CH₃, 3-CH₃, 5-NO₂ | Not reported | ~8–9 (estimated) | Synthetic intermediates, agrochemicals |
| 4-Nitrophenol | 139.11 | 4-NO₂ | 113–115 | 7.1 | pH indicators, dyes |
| 2-Nitroanisole | 153.14 | 2-NO₂, 1-OCH₃ | 10–12 | ~10–11 | Organic synthesis |
| Lercanidipine analogs | ~400–450 | Nitrophenyl, dihydropyridine | 160–200 (decomposes) | Not applicable | Calcium channel blockers |
*Estimated based on structural analogs .
Reactivity and Stability
- Nitrophenol Derivatives: The nitro group in this compound is less susceptible to reduction compared to non-methylated analogs (e.g., 4-nitrophenol) due to steric protection from methyl groups .
- Synthetic Pathways : Methyl substituents direct electrophilic substitution reactions. For example, in nitration reactions, methyl groups at the 2- and 3-positions favor nitro group placement at the 5-position, as seen in the synthesis of 2,3-dimethyl-5-nitroindole derivatives .
- Thermal Stability: Dimethyl-substituted nitrophenols likely exhibit lower melting points than sodium salts of simpler nitrophenols (e.g., 4-nitrophenol sodium salt dihydrate, mp >300°C) due to reduced ionic character .
Research Findings and Gaps
- Substituent Effects: Studies on alkyl-substituted nitrophenols confirm that methyl groups reduce water solubility but improve thermal stability in nonpolar matrices .
- Synthetic Challenges: Steric hindrance from methyl groups complicates further functionalization of this compound, necessitating optimized catalytic conditions .
- Data Limitations: Direct experimental data (e.g., spectral profiles, toxicity) for this compound are absent in the provided evidence, highlighting a need for further characterization.
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